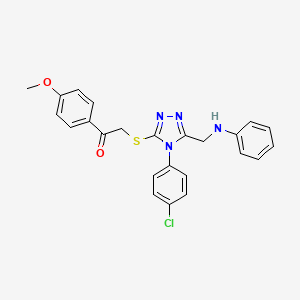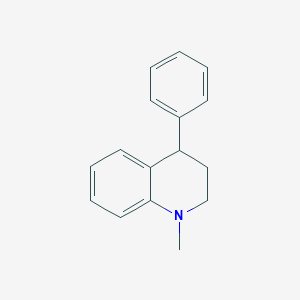![molecular formula C17H17NO4 B12006940 Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12006940.png)
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299.329 g/mol . It is often used in organic synthesis and research due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate typically involves the reaction of glycine methyl ester with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the context of its use. The pathways involved may include enzymatic catalysis or receptor binding, leading to the desired biochemical or pharmacological effects .
Comparaison Avec Des Composés Similaires
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate can be compared with similar compounds such as:
Ethyl {[(benzyloxy)carbonyl]amino}acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-{[(benzyloxy)carbonyl]amino}-6-[(tert-butoxycarbonyl)amino]hexanoate: A more complex structure with additional functional groups.
Ethyl {[(benzylamino)carbonyl]amino}acetate: Contains a benzylamino group instead of a benzyloxy group
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
methyl 2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C17H17NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,18,20) |
Clé InChI |
XLCNUVWZZAARLI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)

![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12006897.png)
![2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B12006904.png)




![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)
![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)

![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)
